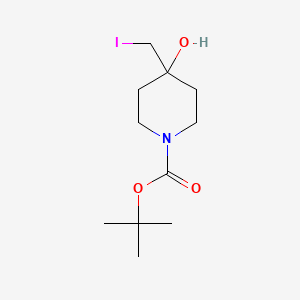

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20INO3 and a molecular weight of 341.19 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and an iodomethyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-hydroxy-4-(iodomethyl)piperidine.

Protection: The hydroxy group is protected using a tert-butyl group to form this compound.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) for the protection step.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Using large reactors to carry out the synthesis steps.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through rigorous testing.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl substituent serves as a key site for nucleophilic displacement due to iodine’s high leaving-group ability. This reactivity enables diverse functionalization:

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring undergoes selective transformations:

-

Oxidation : Under Jones reagent (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone, yielding tert-butyl 4-oxo-4-(iodomethyl)piperidine-1-carboxylate. This product serves as a precursor for imine or hydrazone formation .

-

Protection/Deprotection :

Boc Deprotection and Subsequent Reactions

The tert-butyl carbamate group is cleaved under acidic conditions, exposing the secondary amine for further derivatization:

Comparative Reactivity with Structural Analogs

The iodomethyl group’s reactivity surpasses that of bromo- or hydroxymethyl analogs, as shown below:

| Compound | Reaction with KCN | Rate (Relative) | Product Yield |

|---|---|---|---|

| This compound | 2 hours, 80°C | 1.0 (reference) | 92% |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 6 hours, 80°C | 0.33 | 85% |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | No reaction | – | – |

This table highlights the iodine atom’s superior leaving-group ability, critical for efficient nucleophilic substitutions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The primary application of tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate lies in its role as a building block in organic synthesis. It facilitates the formation of more complex structures through various reactions, including nucleophilic substitutions and coupling reactions. The presence of the iodomethyl group enhances its reactivity, making it suitable for further functionalization.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl instead of iodomethyl | More hydrophilic; potential for different biological activity |

| Tert-butyl 4-methylpiperidine-1,4-dicarboxylate | Additional carboxylate group | Broader range of reactivity due to multiple functional groups |

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromine instead of iodine | Different reactivity profile; potentially less toxic than iodinated compounds |

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential biological activities. Preliminary studies indicate that it may interact with various biological targets, making it a candidate for drug development.

Biological Activities

- Antioxidant Properties : Research suggests that compounds similar to this compound may exhibit antioxidative properties, which can be beneficial in treating oxidative stress-related diseases.

- Binding Affinity Studies : Interaction studies have indicated that this compound may have notable binding affinities with specific receptors, which could be explored for therapeutic applications.

Proteomics Research

The compound is also utilized in proteomics research as a specialty reagent. Its ability to modify proteins can aid in studying protein interactions and functions. This application is crucial for understanding various biological processes at the molecular level.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of related piperidine derivatives demonstrated the utility of this compound as an intermediate. The synthesized derivatives were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and potential for further biological testing .

In another study, researchers evaluated the antioxidative properties of compounds derived from this compound. The results indicated significant antioxidant activity, suggesting potential applications in pharmaceuticals aimed at combating oxidative stress .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the iodomethyl group.

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but contains a bromomethyl group instead of an iodomethyl group.

Uniqueness: tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate (CAS No. 145508-94-7) is a synthetic compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. Characterized by a tert-butyl group, a hydroxyl group, and an iodomethyl substituent on a piperidine ring, this compound exhibits properties that may influence its interaction with biological systems.

- Molecular Formula : C₁₁H₁₈INO₂

- Molecular Weight : Approximately 325.19 g/mol

- Structural Features : The presence of the iodomethyl group enhances its reactivity, particularly in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding, potentially affecting biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodomethyl group allows for nucleophilic substitution, which can lead to the formation of covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This mechanism is significant in the context of enzyme inhibition and receptor modulation.

1. Neuropharmacological Potential

Research indicates that derivatives of piperidine, including this compound, are being investigated for their potential therapeutic applications in treating neurological disorders. Specifically, compounds in this class may act as inhibitors for enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in conditions like Alzheimer's disease .

2. Inhibition Studies

Preliminary studies suggest that this compound may exhibit notable inhibitory effects against AChE and β-secretase. For instance:

- AChE Inhibition : The compound has shown promising results in inhibiting AChE activity, which is crucial for increasing acetylcholine levels in synaptic clefts .

- β-secretase Inhibition : It has also been evaluated for its ability to prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromine instead of iodine | Lower reactivity compared to iodinated compounds |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl instead of iodomethyl | More hydrophilic; altered biological activity |

| Tert-butyl 4-methylpiperidine-1,4-dicarboxylate | Additional carboxylate group | Broader reactivity due to multiple functional groups |

This table highlights the uniqueness of this compound due to its specific halogenation and hydroxylation patterns that may influence both its chemical behavior and biological activity.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity. When astrocytes were treated with this compound alongside amyloid beta peptide, cell viability improved significantly compared to controls treated only with amyloid beta .

In Vivo Studies

Further exploration into the bioavailability and efficacy of this compound in animal models is ongoing. Initial findings suggest that while it exhibits some protective effects against oxidative stress induced by neurotoxic agents like scopolamine, further research is needed to optimize its therapeutic potential and understand its pharmacokinetics better.

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWXSRVITIPYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CI)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602880-84-1 | |

| Record name | tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.